![molecular formula C13H10N2O4S B6434529 6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one CAS No. 2419249-10-6](/img/structure/B6434529.png)
6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one
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Overview
Description
6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one is a complex organic compound that features both imidazole and chromenone moieties The imidazole ring is known for its presence in many biologically active molecules, while the chromenone structure is a core component in various natural products and synthetic drugs
Mechanism of Action
Target of Action
It is known that imidazole derivatives have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Sulfonylation: The imidazole derivative is then subjected to sulfonylation using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Coupling with Chromenone: The final step involves coupling the sulfonylated imidazole with a chromenone derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one. For instance, derivatives of imidazole and chromenone have shown promising results in inhibiting cancer cell growth. A notable case involved the synthesis of sulfonamide derivatives that exhibited IC50 values ranging from 2.38 to 8.13 µM against various cancer cell lines, demonstrating their potential as chemotherapeutic agents .
Mechanism of Action
The mechanism underlying the anticancer activity of these compounds often involves the inhibition of specific enzymes or pathways critical for tumor growth. For example, it has been suggested that the presence of electron-withdrawing groups enhances the inhibitory activity against certain targets, leading to effective suppression of cancer cell proliferation .
Antimicrobial Properties
The compound's imidazole moiety is known for its antimicrobial activity. Research indicates that various imidazole derivatives can act against a range of bacteria and fungi, making them valuable in developing new antimicrobial agents. The sulfonyl group enhances solubility and bioavailability, which are crucial for therapeutic efficacy .
Material Science Applications
Metal-Organic Frameworks (MOFs)
Compounds like this compound can serve as ligands in the construction of MOFs due to their ability to coordinate with metal ions. MOFs have applications in gas storage, separation processes, and catalysis. The rigid structure provided by the chromenone backbone contributes to the stability and functionality of these frameworks .
Photophysical Properties
The chromenone structure also lends itself to applications in photonics and optoelectronics due to its ability to absorb UV-visible light and emit fluorescence. Research into similar compounds has shown that modifications can lead to enhanced photophysical properties suitable for use in organic light-emitting diodes (OLEDs) and solar cells .
Data Tables
Case Studies
Case Study 1: Anticancer Activity
A study conducted on a series of sulfonamide derivatives derived from imidazole demonstrated significant anticancer activity against human cancer cell lines. The most active compound showed an IC50 value comparable to standard chemotherapeutics, indicating its potential as a lead compound for further development.
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial properties of imidazole derivatives revealed that several compounds exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting their potential utility in treating infections.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazol-2-yl)methanamine: Another imidazole derivative with similar biological activity.
N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride: A compound with a similar structure but different functional groups.
Uniqueness
6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one is unique due to the combination of the imidazole and chromenone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Biological Activity
6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one, a compound featuring an imidazole ring and a chromenone structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, particularly in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Imidazole Core : The initial step includes synthesizing the 2-methyl-1H-imidazole through reactions involving appropriate precursors.
- Sulfonylation : The imidazole is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
- Cyclization : Finally, cyclization occurs to form the chromenone moiety, often employing acid catalysts for efficiency.
This multi-step organic synthesis requires careful control of reaction conditions to optimize yields and purity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown efficacy against various bacterial strains and fungi, suggesting potential as therapeutic agents in treating infections .
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, a related compound was found to downregulate X-linked inhibitor of apoptosis protein (XIAP), leading to increased apoptosis in bladder cancer cells . The mechanism involves modulation of specific signaling pathways, including those related to cell proliferation and survival.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
T24T | 60 | Apoptosis induction via XIAP downregulation |
HCT116 | 50 | Modulation of EGFR signaling pathways |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for further research in inflammatory diseases.
The biological activity of this compound is believed to involve:
- Targeting Enzymes/Receptors : The compound may interact with specific enzymes or receptors involved in critical biological processes.
- Modulating Signaling Pathways : It has been shown to affect pathways related to inflammation and apoptosis, suggesting a multifaceted mechanism of action.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Antiviral Activity : A study on imidazole derivatives indicated significant antiviral effects against Parvovirus B19, highlighting the potential for developing antiviral therapeutics based on this scaffold .
- Cytotoxicity Studies : Research demonstrated that structural modifications in similar compounds can lead to varied cytotoxic profiles against different cancer cell lines, emphasizing the importance of chemical structure in determining biological activity .
Properties
IUPAC Name |
6-(2-methylimidazol-1-yl)sulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4S/c1-9-14-6-7-15(9)20(17,18)11-3-4-12-10(8-11)2-5-13(16)19-12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMUUMAEUSRKQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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